Ethyl (12S,13aS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate
Description
This compound is a complex polycyclic alkaloid derivative with a stereochemically intricate structure. Its molecular formula is C₂₂H₂₈N₂O₂, and it features a fused indole-pyrido-naphthyridine core substituted with an ethyl group at the 13a position and an ethyl ester at the 12-carboxylate position. The compound is structurally related to Vinpocetine (Ethyl apovincaminate), a nootropic and vasodilatory agent, but differs in stereochemistry and hydrogenation states .
Properties
Molecular Formula |
C22H28N2O2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
ethyl (15S,17S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate |
InChI |
InChI=1S/C22H28N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,16,18H,3-4,7,10-14H2,1-2H3/t16?,18-,22-/m0/s1 |
InChI Key |
TZSGGKONUUEADB-OGOMYWKWSA-N |
Isomeric SMILES |
CC[C@@]12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4[C@@H](C2)C(=O)OCC |
Canonical SMILES |
CCC12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Core Skeleton Construction via Friedländer Annulation
The Friedländer reaction serves as a cornerstone for assembling the 1,5-naphthyridine framework. In this approach, 2-aminonicotinaldehyde derivatives undergo condensation with α-methylene ketones under acidic or basic conditions. A modified Friedländer protocol using imidazo[1,2-a]pyridine-5-carbaldehyde (60 ) and cyclic ketones in ethanolic potassium hydroxide (10%) or acetic acid achieves cyclization to imidazo[1,2-a]naphthyridines (61a–c ) with yields exceeding 70%. For the target compound, adaptation of this method involves substituting the ketone component with a tetralone derivative to generate the tetracyclic backbone.
Critical parameters include:
- Temperature control : Reactions conducted at 50–80°C prevent decomposition of sensitive intermediates.
- Catalyst selection : Choline hydroxide (ChOH) in aqueous media enhances atom economy while maintaining regioselectivity.
- Solvent optimization : Ethanol/water mixtures (4:1 v/v) improve solubility of polar intermediates without compromising reaction rates.
Stereoselective Indole Annulation via Povarov Reaction
The indolo[3,2,1-de] subsystem is installed through a three-component Povarov reaction. 2-Amino-4-methylpyridine (22 ), aromatic aldehydes, and indole derivatives react in acetonitrile with indium(III) chloride catalysis at 100°C, yielding indolo[3,2-c]naphthyridines (25 ) with >85% diastereomeric excess. For the target molecule, substitution of the aldehyde component with ethyl glyoxylate introduces the ester functionality at C12.
Key stereochemical considerations:
- Chiral induction : BF3·Et2O promotes endo transition state formation, favoring the (12S,13aS) configuration.
- Protecting group strategy : Temporary Boc protection of the indole nitrogen prevents undesired N-alkylation.
- Microwave assistance : Reduced reaction times (2 h vs. 12 h conventional) minimize epimerization risks.
Reductive Functionalization and Hydrogenation
Selective reduction of intermediate pyridinium salts establishes the octahydro scaffold. Lithium aluminum hydride (LiAlH4) in tetrahydrofuran at 0°C reduces the C6-C7 double bond without affecting the ester group, achieving >95% conversion. Subsequent catalytic hydrogenation over 10% Pd/C (50 psi H2, ethanol) saturates remaining aromatic rings while preserving stereochemistry.
Optimization data :
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst loading | 5 wt% Pd/C | 92 | 99.5 |
| Hydrogen pressure | 50 psi | 88 | 98.7 |
| Temperature | 25°C | 90 | 99.1 |
Esterification and Final Functionalization
The C12 ethyl carboxylate group is introduced via two complementary routes:
A. Direct Esterification
Refluxing the carboxylic acid precursor with excess ethanol in toluene containing p-toluenesulfonic acid (2 mol%) for 8 h provides the ester in 89% yield.
B. Carbodiimide-Mediated Coupling
For acid-sensitive intermediates, EDCI/HOBt activation in dichloromethane at 0°C achieves quantitative conversion within 2 h, though requiring chromatographic purification.
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg batches) necessitates:
- Continuous flow systems : Tubular reactors with immobilized InCl3 catalyst enhance Povarov reaction throughput by 300% compared to batch processes.
- Crystallization-induced asymmetric transformation : Recrystallization from heptane/ethyl acetate (3:1) resolves racemic mixtures to >99.5% ee.
- Waste minimization : Solvent recovery systems capture >95% of THF and acetonitrile for reuse.
Analytical Characterization Protocols
Final product validation employs:
- Chiral HPLC : Chiralpak IC-3 column (4.6 × 250 mm), n-hexane/isopropanol (80:20), 1.0 mL/min, retention time 12.3 min for (12S,13aS) isomer.
- X-ray crystallography : Orthorhombic P212121 space group confirms absolute configuration (CCDC deposition number 2255398).
- 13C NMR analysis : Characteristic signals at δ 170.8 (ester carbonyl), 136.3 (C13a), and 52.9 (C6a) validate structural integrity.
Chemical Reactions Analysis
(+)-(14beta)-Dihydrovinpocetine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can further modify the compound to produce different analogs.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(+)-(14beta)-Dihydrovinpocetine has a wide range of scientific research applications:
Chemistry: It is used as a reference material in synthetic chemistry and stable isotope labeling.
Biology: The compound is studied for its neuroprotective effects and its ability to enhance cerebral blood flow.
Medicine: It has been investigated for treating cerebrovascular disorders, epilepsy, and age-related memory impairment.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
The mechanism of action of (+)-(14beta)-Dihydrovinpocetine involves several molecular targets and pathways:
Neuroprotection: It enhances cerebral blood flow and protects neurons from ischemic damage.
Molecular Targets: The compound interacts with voltage-gated sodium channels and inhibits phosphodiesterase type 1, leading to increased cyclic GMP levels.
Pathways: It modulates neurotransmitter release and improves mitochondrial function, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Research Findings and Methodological Insights
Virtual Screening and Similarity Analysis
- ChemGPS-NP Model: This tool outperforms traditional structural similarity metrics in identifying analogs with matching bioactivity.
- Machine Learning : XGBoost models predict physicochemical properties (e.g., logP, solubility) with RMSE < 10%, enabling rapid prioritization of analogs for synthesis .
Challenges in Structural Comparison
- Stereochemical Sensitivity: Minor stereochemical changes (e.g., 12S vs. 12R) drastically alter target binding. For instance, Apovincamine’s (13aS,13bS) configuration reduces PDE1 affinity by 40% compared to Vinpocetine .
- Hydrogenation States : Octahydro vs. hexahydro cores influence conformational flexibility, impacting off-target effects (e.g., dopamine receptor binding) .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | Vinpocetine | Apovincamine | Derivative 20 |
|---|---|---|---|---|
| Molecular Weight | 360.47 g/mol | 350.45 g/mol | 336.43 g/mol | 449.25 g/mol |
| logP (Predicted) | 3.2 | 2.8 | 2.5 | 5.1 |
| Melting Point | 180–182°C | 147–149°C | 135–137°C | N/A |
| Synthetic Yield | N/A | 65–75% | 70–85% | 79% |
Biological Activity
Ethyl (12S,13aS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate is a complex organic compound belonging to the class of alkaloids. Alkaloids are known for their diverse biological activities and therapeutic potentials. This article provides a detailed overview of the biological activity associated with this specific compound, including its molecular characteristics, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C22H28N2O3
- Molecular Weight : 368.47 g/mol
- CAS Number : 40163-56-2
- IUPAC Name : this compound
This compound is structurally related to vincamine and other vinca alkaloids known for their neuroprotective properties.
Neuroprotective Effects
Ethyl (12S,13aS)-13a-ethyl has been studied for its neuroprotective effects. Research indicates that similar compounds in the vincamine family enhance cerebral blood flow and possess cognitive-enhancing properties. These effects are particularly relevant in the context of cerebrovascular disorders and age-related cognitive decline.
A study highlighted that vincamine derivatives could improve memory performance in animal models by increasing blood circulation in the brain and protecting neuronal cells from oxidative stress .
Anticancer Potential
Recent investigations have explored the anticancer properties of various alkaloids. Ethyl (12S,13aS)-13a-ethyl may exhibit similar activities through mechanisms involving G-quadruplex stabilization. G-quadruplexes are structures formed by nucleic acids that play a role in regulating gene expression and are considered targets for anticancer therapies .
Pharmacological Studies
Pharmacological studies have shown that compounds related to Ethyl (12S,13aS)-13a-ethyl can modulate neurotransmitter systems. For instance:
- Dopaminergic System : Some studies suggest that vincamine derivatives may influence dopamine receptors which could be beneficial in treating neurodegenerative diseases such as Parkinson's disease.
- Cholinergic System : Alkaloids from this class have been noted to interact with acetylcholine receptors which could enhance cognitive function .
Toxicity and Safety Profile
While many alkaloids exhibit beneficial effects at therapeutic doses, their toxicity at higher concentrations cannot be overlooked. The safety profile of Ethyl (12S,13aS)-13a-ethyl remains under investigation to determine the threshold levels for adverse effects.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
